N-(3-benzylphenyl)acetamide
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Overview
Description
N-(3-benzylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzylphenyl)acetamide typically involves the reaction of 3-benzylphenylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-benzylphenyl)acetamide can undergo oxidation reactions, leading to the formation of corresponding N-oxide derivatives.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl or phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 3-benzylphenylamine.
Substitution: Various halogenated derivatives depending on the position of substitution.
Scientific Research Applications
Chemistry: N-(3-benzylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine: The compound has shown promise in preliminary studies as an analgesic and anti-inflammatory agent. Its ability to modulate specific pathways in the body makes it a candidate for further drug development.
Industry: this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-benzylphenyl)acetamide involves its interaction with specific molecular targets in the body. It can bind to receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application, but common targets include neurotransmitter receptors and inflammatory mediators.
Comparison with Similar Compounds
N-phenylacetamide: Similar structure but lacks the benzyl group.
N-(4-benzylphenyl)acetamide: Similar structure with the benzyl group at the para position.
N-(2-benzylphenyl)acetamide: Similar structure with the benzyl group at the ortho position.
Uniqueness: N-(3-benzylphenyl)acetamide is unique due to the position of the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its ortho and para counterparts.
Properties
CAS No. |
63021-27-2 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(3-benzylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,16,17) |
InChI Key |
MTESFNXPHGNSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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